Enhanced Antiproliferative Potency of 2-Chloro Substitution Compared to Unsubstituted Phenoxazine
Within a series of phenoxazine derivatives, the presence of a chlorine atom at the C-2 position consistently enhances growth inhibitory activity relative to the unsubstituted (-H) phenoxazine. A systematic SAR study reported that substitution of hydrogen by chlorine in the C-2 position of the phenoxazine ring increases antiproliferative potency by 1.1- to 2.6-fold in KBCh(R)-8-5 multidrug-resistant cells [1]. This quantitative improvement is attributed to the increased hydrophobicity conferred by the chlorine substituent, which facilitates membrane permeability and target engagement [2].
| Evidence Dimension | Antiproliferative potency fold-increase conferred by C-2 chlorine substitution |
|---|---|
| Target Compound Data | 2-Chlorophenoxazine (C-2 Cl substitution) |
| Comparator Or Baseline | Unsubstituted phenoxazine (C-2 H substitution) |
| Quantified Difference | 1.1- to 2.6-fold increase in potency |
| Conditions | KBCh(R)-8-5 multidrug-resistant cancer cell line; compound series SAR evaluation |
Why This Matters
Procurement decisions for SAR studies or MDR research should prioritize the 2-chloro derivative over unsubstituted phenoxazine to ensure baseline activity comparable to published literature.
- [1] Eregowda, G. B., Kalpana, H. N., Hegde, R., & Thimmaiah, K. N. (2000). Synthesis and analysis of structural features of phenoxazine analogues needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. Indian Journal of Chemistry Section B, 39(4), 243-259. View Source
- [2] Sridhar, B. T., Kumara, M. N., Padma, T., Thimmaiah, K. N., & Houghton, P. J. (n.d.). Synthesis and Antiproliferative Activity of Phenoxazine Derivatives. International Journal of Modern Pharmaceutical Research. Retrieved from https://ijmpronline.com/home/article_abstract/553 View Source
